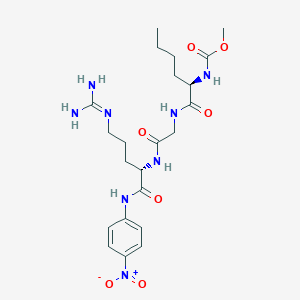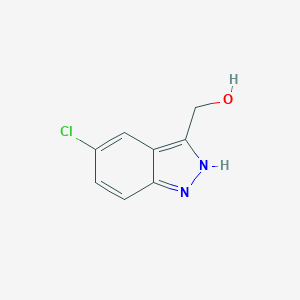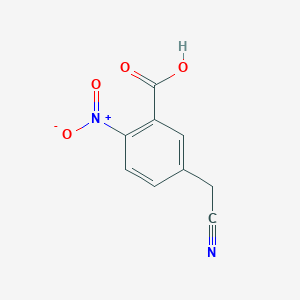
Chlorure de 2,4-diméthylbenzylmagnesium
Vue d'ensemble
Description
2,4-Dimethylbenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The molecular formula of 2,4-Dimethylbenzylmagnesium chloride is C9H11ClMg, and it has a molecular weight of 178.94 g/mol.
Applications De Recherche Scientifique
2,4-Dimethylbenzylmagnesium chloride is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:
Synthesis of Pharmaceuticals: Used in the preparation of complex organic molecules.
Material Science: Helps in the synthesis of polymers and other advanced materials.
Catalysis: Acts as a reagent in various catalytic processes to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzylmagnesium chloride can be synthesized by reacting 2,4-dimethylbenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2,4-Dimethylbenzyl chloride+Magnesium→2,4-Dimethylbenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethylbenzylmagnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and handling the reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylbenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with halides.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium chloride by-product is typically removed by aqueous workup.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium chloride
- Methylmagnesium chloride
- Ethylmagnesium chloride
Uniqueness
2,4-Dimethylbenzylmagnesium chloride is unique due to the presence of two methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing sterically hindered molecules.
Propriétés
IUPAC Name |
magnesium;1-methanidyl-2,4-dimethylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDWYCWWGSGXAO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of reacting 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione?
A1: This reaction is primarily used to synthesize a specific β-hydroxyketone. Reacting 2,4-dimethylbenzylmagnesium chloride, a Grignard reagent, with 2,4-pentanedione produces a β-hydroxyketone with the formula CH3(2,4-dimethylbenzyl)C(OH)CH2COCH3 []. This reaction is an example of Grignard reagents' utility in forming new carbon-carbon bonds, leading to more complex molecules.
Q2: What is the yield of β-hydroxyketone when using 2,4-dimethylbenzylmagnesium chloride in this reaction, and how does it compare to other Grignard reagents?
A2: The research paper indicates that using 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione results in a lower yield of the target β-hydroxyketone compared to other Grignard reagents tested []. While some reagents achieved yields between 60-75%, the specific yield for 2,4-dimethylbenzylmagnesium chloride wasn't specified. This suggests that the bulky 2,4-dimethylbenzyl group might hinder the reaction, leading to a reduced yield compared to less sterically hindered Grignard reagents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide](/img/structure/B34944.png)





![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)






